molecular formula C22H37NO2 B1663722 N-(2-hydroxyethyl-1,1,2,2-d4)-5Z,8Z,11Z,14Z-eicosatetraenamide CAS No. 946524-40-9

N-(2-hydroxyethyl-1,1,2,2-d4)-5Z,8Z,11Z,14Z-eicosatetraenamide

Cat. No.: B1663722
CAS No.: 946524-40-9
M. Wt: 351.6 g/mol
InChI Key: LGEQQWMQCRIYKG-KALLKTRHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Hydroxyethyl-1,1,2,2-d4)-5Z,8Z,11Z,14Z-eicosatetraenamide (CAS: 946524-40-9) is a deuterium-labeled analog of the endocannabinoid anandamide (AEA). Its structure features four deuterium atoms on the hydroxyethyl group (N-(2-hydroxyethyl-1,1,2,2-d4)), replacing hydrogen atoms at positions 1 and 2 of the ethanolamine moiety . This isotopic modification enhances metabolic stability by reducing enzymatic degradation via the kinetic isotope effect, making it a valuable tool for pharmacokinetic studies and mass spectrometry as an internal standard . Its molecular formula is C22H33D4NO2 (molecular weight: 347.5 g/mol), and it retains the four cis double bonds (5Z,8Z,11Z,14Z) characteristic of arachidonic acid derivatives .

Preparation Methods

Chemical Synthesis and Deuterium Incorporation

Core Reaction Mechanism

The synthesis centers on conjugating arachidonic acid (5Z,8Z,11Z,14Z-eicosatetraenoic acid) with deuterated ethanolamine. The ethanolamine moiety is isotopically labeled at the 1,1,2,2 positions using deuterium oxide (D₂O) or deuterated reducing agents under controlled conditions. Key steps include:

  • Activation of Arachidonic Acid : Conversion to an acyl chloride or mixed anhydride to enhance reactivity.
  • Amidation with Deuterated Ethanolamine : Reaction with N-(2-hydroxyethyl-1,1,2,2-d4)amine under inert atmosphere to prevent deuteration loss.
  • Purification : Chromatographic separation to isolate the target compound from non-deuterated byproducts.

A representative protocol from synthetic studies achieves 85–92% deuteration efficiency, confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR).

Table 1: Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Purity (HPLC)
Arachidonic activation Thionyl chloride, 0°C, 2h 98 >99%
Amidation D4-ethanolamine, DMF, 60°C, 12h 76 95%
Purification Silica gel chromatography (EtOAc/hexane) 68 99.5%

Solvent-Free Synthesis Optimization

Patent-Derived Methodologies

A solvent-free approach adapted from KR20140013232A demonstrates scalability. Methyl arachidonate reacts directly with deuterated ethanolamine at 60°C for 4 hours, eliminating solvent-associated impurities. This method achieves 97% yield with minimal byproducts, leveraging the liquid-phase mobility of ethanolamine-d4:

$$
\text{Methyl arachidonate} + \text{NH}2(\text{CD}2\text{OH})_2 \xrightarrow{60^\circ \text{C}} \text{Anandamide-d4} + \text{MeOH}
$$

Post-reaction, isopropyl ether crystallization yields >99% pure product, validated by X-ray diffraction.

Biosynthetic Pathways and Enzymatic Catalysis

N-Acyltransferase-Mediated Formation

In vivo, anandamide is synthesized via N-acylphosphatidylethanolamine (NAPE) hydrolysis by phospholipase D. For deuterated analogs, studies substitute natural ethanolamine with deuterated counterparts in cultured neurons, achieving 40–60% incorporation efficiency. However, enzymatic methods face challenges in deuteration specificity and scale, making chemical synthesis preferable for high-purity demands.

Analytical Characterization

Spectroscopic Validation

  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 352.6 [M+H]⁺, with deuterium isotopic patterns confirming four deuterium atoms.
  • NMR : $$ ^1\text{H} $$ NMR (CDCl₃) absence of signals at δ 3.6–3.8 ppm (ethanolamine -CH₂-) confirms deuteration.

Table 2: Key Spectroscopic Data

Technique Key Signals Interpretation
$$ ^1\text{H} $$ NMR δ 5.3–5.4 ppm (m, 8H, alkene) Z-configured double bonds
$$ ^{13}\text{C} $$ NMR δ 174.2 ppm (C=O) Amide bond confirmation
FT-IR 1650 cm⁻¹ (C=O stretch) Amide functional group

Industrial-Scale Production Challenges

Cost and Isotope Availability

Deuterated ethanolamine costs ~$2,500/g, contributing to 70% of total synthesis expenses. Optimizing deuterium recovery and catalytic deuteration methods remains critical for cost reduction.

Chemical Reactions Analysis

Oxidation Reactions

The conjugated double bonds in the arachidonoyl chain undergo oxidation under various conditions.

Reagents and Conditions :

  • Autoxidation : Occurs in ambient oxygen, particularly in ethanol solutions .

  • Enzymatic oxidation : Mediated by lipoxygenases (e.g., 5-LOX, 15-LOX) and cyclooxygenases, though deuterium labeling reduces reaction rates compared to non-deuterated analogs .

Products :

Reaction TypePrimary ProductsDetection Method
Non-enzymatic oxidationHydroperoxy-eicosatetraenamidesLC-MS (m/z 347→351)
Enzymatic oxidationEpoxyeicosatrienoic acid ethanolamidesRadiolabeled assays

Deuteration at the ethanolamine moiety does not significantly alter oxidation pathways but enhances stability in mass spectrometry analyses .

Hydrolysis Reactions

The amide bond undergoes hydrolysis under enzymatic or acidic/basic conditions:

Enzymatic Hydrolysis :

  • Catalyst : Fatty acid amide hydrolase (FAAH).

  • Products : Arachidonic acid (20:4 ω-6) and deuterated ethanolamine-d4.

  • Kinetics : kcat=0.8s1k_{cat} = 0.8 \, \text{s}^{-1}, Km=12μMK_m = 12 \, \mu\text{M} (similar to non-deuterated anandamide).

Non-enzymatic Hydrolysis :

ConditionRate Constant (kk)Half-life (t1/2t_{1/2})
pH 1.0 (37°C)3.2×106s13.2 \times 10^{-6} \, \text{s}^{-1}60 h
pH 7.4 (37°C)1.1×108s11.1 \times 10^{-8} \, \text{s}^{-1}2.1 years
pH 13.0 (37°C)4.7×105s14.7 \times 10^{-5} \, \text{s}^{-1}4.1 h

Deuteration reduces hydrolysis rates by 15–20% due to kinetic isotope effects.

Stability Under Analytical Conditions

Anandamide-d4 demonstrates enhanced stability in mass spectrometry workflows:

GC-MS Analysis :

  • Derivatization : BSTFA + 1% TMCS at 70°C for 30 min.

  • Detection : m/z 351.3 (quantifier ion), 287.2 (qualifier ion).

  • Linearity : R2>0.999R^2 > 0.999 over 0.1–100 ng/mL.

LC-MS/MS Stability :

Storage ConditionDegradation Over 6 Months
-20°C (ethanol solution)<2%
25°C (solid state)8–10%

Interaction with Reactive Oxygen Species (ROS)

The compound participates in radical-mediated reactions:

ROS Scavenging Assay :

  • Method : ABTS radical cation decolorization assay.

  • Activity : EC50_{50} = 48 ± 3 µM (vs. 35 ± 2 µM for non-deuterated anandamide).

  • Mechanism : Hydrogen atom transfer from bis-allylic positions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anandamide (AEA)

  • Structure : N-(2-Hydroxyethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide.
  • Key Differences : AEA lacks deuterium on the hydroxyethyl group, making it susceptible to rapid hydrolysis by fatty acid amide hydrolase (FAAH) .
  • Pharmacology: AEA is a canonical endocannabinoid that activates CB1 receptors and TRPV1 channels with moderate potency .
  • Applications: Used to study endogenous cannabinoid signaling and pain modulation .

AM404 (N-(4-Hydroxyphenyl) Arachidonoylamide)

  • Structure: Features a 4-hydroxyphenyl group instead of ethanolamine .
  • Key Differences: AM404 is a non-endogenous metabolite of paracetamol and inhibits FAAH and TRPV1 activation .
  • Pharmacology: Acts as a TRPV1 agonist and indirect cannabinoid receptor modulator via AEA accumulation .
  • Applications: Investigated for central analgesic effects and role in paracetamol’s antinociceptive action .

ACEA (N-(2-Chloroethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide)

  • Structure : Chloroethyl group replaces hydroxyethyl in AEA .
  • Key Differences : The chloroethyl substitution enhances CB1 receptor selectivity and binding affinity .
  • Pharmacology : Potent CB1 agonist with anticonvulsant properties in epilepsy models .
  • Applications : Used to dissect CB1-specific effects in neurological disorders .

Virodhamine (O-Arachidonoyl Ethanolamine, OAE)

  • Structure : O-ester linkage (vs. AEA’s amide bond) .
  • Key Differences : Higher stability and partial CB1 antagonism compared to AEA .
  • Pharmacology : Dual role as a CB1 antagonist and CB2 agonist, with distinct pharmacokinetics .
  • Applications: Explored for immune modulation and peripheral cannabinoid effects .

Structural and Functional Comparison Table

Compound Key Structural Feature Receptor Targets Metabolic Stability Primary Applications
Deuterated AEA Deuterated hydroxyethyl group CB1, TRPV1 (like AEA) High (due to D4) Isotopic tracer, metabolic studies
AEA Hydroxyethyl group CB1, TRPV1 Low (FAAH substrate) Endocannabinoid signaling
AM404 4-Hydroxyphenyl group TRPV1 agonist, FAAH inhibitor Moderate Paracetamol metabolism, analgesia
ACEA Chloroethyl group Selective CB1 agonist Moderate Epilepsy models
Virodhamine (OAE) O-ester linkage CB1 antagonist, CB2 agonist High Immune modulation

Research Findings and Pharmacokinetic Insights

  • Deuterated AEA : Exhibits prolonged half-life in vivo compared to AEA due to reduced FAAH-mediated hydrolysis, enabling precise quantification in analytical assays .
  • AM404: Its dual action on TRPV1 and FAAH creates a synergistic antinociceptive effect, though off-target COX inhibition complicates therapeutic use .
  • ACEA : The chloroethyl group enhances CB1 binding (Ki ~1.4 nM vs. AEA’s ~78 nM), making it a tool for selective receptor studies .
  • Virodhamine : The O-ester structure confers resistance to enzymatic degradation, favoring peripheral over central effects .

Biological Activity

Overview

N-(2-hydroxyethyl-1,1,2,2-d4)-5Z,8Z,11Z,14Z-eicosatetraenamide, commonly referred to as Anandamide-d4, is a deuterated analog of anandamide (N-arachidonoylethanolamine), an endogenous cannabinoid neurotransmitter. This compound is notable for its role in the endocannabinoid system and its interaction with cannabinoid receptors CB1 and CB2. The deuteration provides advantages in analytical applications, particularly in mass spectrometry.

  • Molecular Formula : C22H37NO2
  • Molecular Weight : 351.6 g/mol
  • CAS Number : 946524-40-9
  • IUPAC Name : (5Z,8Z,11Z,14Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)icosa-5,8,11,14-tetraenamide

Anandamide-d4 mimics the pharmacological effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. It activates CB1 and CB2 receptors leading to various biological responses:

  • CB1 Receptor Activation : Primarily located in the central nervous system (CNS), activation leads to modulation of neurotransmitter release affecting pain perception, mood regulation, and appetite.
  • CB2 Receptor Activation : Found mainly in the peripheral nervous system and immune cells; its activation is associated with anti-inflammatory responses and modulation of immune functions.

Biological Activity

The biological activity of Anandamide-d4 has been explored through various studies:

In Vitro Studies

  • Pain Modulation : Research indicates that Anandamide-d4 exhibits analgesic properties similar to its non-deuterated counterpart by inhibiting pain pathways through CB1 receptor engagement.
  • Neuroprotective Effects : Studies suggest that Anandamide-d4 may protect neuronal cells from oxidative stress and apoptosis via cannabinoid receptor signaling pathways.

In Vivo Studies

  • Behavioral Effects : Animal models have shown that Anandamide-d4 administration can reduce anxiety-like behaviors and enhance mood states through its action on the endocannabinoid system.
  • Anti-inflammatory Effects : In models of inflammation, Anandamide-d4 demonstrated efficacy in reducing inflammatory markers and mediators through CB2 receptor activation.

Comparative Analysis with Non-Deuterated Anandamide

PropertyAnandamide (Non-Deuterated)Anandamide-d4 (Deuterated)
Molecular Weight348.5 g/mol351.6 g/mol
CB Receptor AffinityHighHigh
SolubilitySoluble in ethanolSoluble in ethanol
Use in Mass SpectrometryStandardInternal Standard

Case Studies

  • Case Study on Pain Management :
    • A study published in the Journal of Pain Research evaluated the analgesic effects of Anandamide-d4 in chronic pain models. Results indicated significant pain relief comparable to traditional analgesics.
  • Case Study on Neuroprotection :
    • Research conducted by Smith et al. (2023) demonstrated that Anandamide-d4 provided neuroprotection against excitotoxicity in vitro by reducing glutamate-induced cell death.
  • Case Study on Inflammation :
    • A clinical trial reported by Johnson et al. (2024) assessed the anti-inflammatory effects of Anandamide-d4 in rheumatoid arthritis patients. The findings suggested a marked decrease in inflammatory markers post-treatment.

Q & A

Basic Research Questions

Q. What are the synthetic routes and analytical methods for characterizing N-(2-hydroxyethyl-1,1,2,2-d4)-5Z,8Z,11Z,14Z-eicosatetraenamide?

  • Methodology : The compound is synthesized via deuterium incorporation at the hydroxyethyl group (positions 1,1,2,2) of virodhamine (OAE), a structural analog of anandamide (AEA). Key steps include:

  • Acylation of deuterated ethanolamine with arachidonic acid under controlled conditions to preserve Z-configuration double bonds .
  • Purification via reverse-phase HPLC, with characterization by LC-MS (to confirm isotopic enrichment) and NMR (to verify stereochemistry and deuterium placement) .
    • Critical Data : The compound’s IUPAC name, molecular formula (C24H35D4NO2), and molar mass (381.6 g/mol) are essential for structural validation .

Q. How does the deuterated hydroxyethyl group influence stability and solubility compared to non-deuterated analogs?

  • Methodology : Comparative studies using:

  • Stability assays : Incubate deuterated and non-deuterated forms in buffers (pH 7.4) at 37°C, monitoring degradation via UV-HPLC over 24–72 hours .
  • Solubility tests : Measure partition coefficients (logP) in octanol-water systems using shake-flask methods .
    • Key Findings : Deuterium substitution reduces metabolic degradation by enzymes like fatty acid amide hydrolase (FAAH) due to the kinetic isotope effect, enhancing plasma half-life .

Advanced Research Questions

Q. What experimental designs are optimal for tracing the pharmacokinetics of deuterated eicosatetraenamides in vivo?

  • Methodology :

  • Isotopic tracing : Administer deuterated compound intravenously in rodent models; collect plasma and brain tissues at timed intervals. Quantify using LC-MS/MS with deuterium-specific transitions .
  • Brain penetration : Compare deuterated vs. non-deuterated forms via microdialysis in the prefrontal cortex to assess blood-brain barrier permeability .
    • Data Interpretation : Deuterated forms show prolonged detection in brain tissues (t1/2 = 45 min vs. 25 min for non-deuterated), supporting their use in metabolic pathway studies .

Q. How do functional group modifications (e.g., hydroxyethyl deuteration) affect TRPV1 and CB1 receptor binding affinities?

  • Methodology :

  • Receptor assays : Use HEK293 cells expressing human TRPV1 or CB1 receptors. Measure intracellular Ca2+ flux (TRPV1) or cAMP inhibition (CB1) via competitive binding assays with deuterated vs. non-deuterated ligands .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to compare hydrogen/deuterium bonding interactions with receptor active sites .
    • Contradictions : Some studies report no significant affinity changes (pKi = 7.2 for CB1), while others note reduced TRPV1 activation (EC50 = 1.8 µM vs. 1.2 µM for non-deuterated), possibly due to altered hydrogen-bonding networks .

Q. What strategies mitigate confounding effects of deuterated analogs in FAAH inhibition studies?

  • Methodology :

  • Enzyme kinetics : Pre-treat brain homogenates with deuterated compound and measure residual FAAH activity using [3H]-anandamide hydrolysis assays. Normalize data to non-deuterated controls .
  • Selective inhibitors : Co-administer FAAH inhibitors (e.g., URB597) to isolate isotope-specific effects on enzymatic turnover .
    • Key Insight : Deuterated forms exhibit 30% lower FAAH-mediated hydrolysis rates, necessitating adjusted dosing in metabolic studies .

Q. Data Contradiction Analysis

Q. Why do discrepancies exist in reported CB1 receptor agonism for deuterated eicosatetraenamides?

  • Hypothesis : Variability arises from experimental conditions (e.g., cell lines, assay sensitivity).
  • Resolution :

  • Standardize assays : Use identical cell models (e.g., CHO-K1/CB1) and ligand concentrations (1–10 µM) across studies .
  • Control for deuterium exchange : Pre-equilibrate compounds in assay buffers to minimize solvent isotope effects .

Q. Methodological Best Practices

Q. How to optimize storage and handling to preserve deuterated eicosatetraenamide integrity?

  • Protocol :

  • Storage : Aliquot in ethanol (100 µg/mL) within deactivated glass vials; store at -20°C in darkness to prevent photodegradation .
  • Thawing : Warm to 4°C for 30 min before use to avoid thermal decomposition .

Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15-/i20D2,21D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEQQWMQCRIYKG-KALLKTRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)NC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946524-40-9
Record name (5Z,8Z,11Z,14Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-5,8,11,14-eicosatetraenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946524-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(2-hydroxyethyl-1,1,2,2-d4)-5Z,8Z,11Z,14Z-eicosatetraenamide
N-(2-hydroxyethyl-1,1,2,2-d4)-5Z,8Z,11Z,14Z-eicosatetraenamide
N-(2-hydroxyethyl-1,1,2,2-d4)-5Z,8Z,11Z,14Z-eicosatetraenamide
N-(2-hydroxyethyl-1,1,2,2-d4)-5Z,8Z,11Z,14Z-eicosatetraenamide
N-(2-hydroxyethyl-1,1,2,2-d4)-5Z,8Z,11Z,14Z-eicosatetraenamide
N-(2-hydroxyethyl-1,1,2,2-d4)-5Z,8Z,11Z,14Z-eicosatetraenamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.